molecular formula C13H12BrN3OS B11557403 2-[(3-Bromophenyl)amino]-N'-[(E)-(thiophen-2-YL)methylidene]acetohydrazide

2-[(3-Bromophenyl)amino]-N'-[(E)-(thiophen-2-YL)methylidene]acetohydrazide

Cat. No.: B11557403
M. Wt: 338.22 g/mol
InChI Key: CBEHQJCQAFQLKX-LZYBPNLTSA-N
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Description

2-[(3-Bromophenyl)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide is an organic compound that features both bromophenyl and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Bromophenyl)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide typically involves the condensation of 3-bromophenylamine with thiophene-2-carbaldehyde in the presence of an appropriate catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Bromophenyl)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-[(3-Bromophenyl)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Bromophenyl)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide involves its interaction with specific molecular targets. The bromophenyl and thiophene moieties can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(3-Bromophenyl)amino]-N’-[(E)-(thiophen-2-YL)methylidene]acetohydrazide apart is its unique combination of bromophenyl and thiophene moieties, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H12BrN3OS

Molecular Weight

338.22 g/mol

IUPAC Name

2-(3-bromoanilino)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide

InChI

InChI=1S/C13H12BrN3OS/c14-10-3-1-4-11(7-10)15-9-13(18)17-16-8-12-5-2-6-19-12/h1-8,15H,9H2,(H,17,18)/b16-8+

InChI Key

CBEHQJCQAFQLKX-LZYBPNLTSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)NCC(=O)N/N=C/C2=CC=CS2

Canonical SMILES

C1=CC(=CC(=C1)Br)NCC(=O)NN=CC2=CC=CS2

Origin of Product

United States

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